tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-2-azaspiro[45]decane-2-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of a base to facilitate the cyclization process and the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced reactors can further enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups or the spirocyclic structure.
Substitution: The tert-butyl group or the hydroxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can yield alcohols or amines.
Scientific Research Applications
tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of functional groups such as the hydroxy and tert-butyl groups can further influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 4-hydroxy-2-azaspiro[45]decane-2-carboxylate stands out due to its specific functional groups and the unique spirocyclic structure
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-11(16)14(10-15)7-5-4-6-8-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
YAPCZKCUSGMRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCCC2)O |
Origin of Product |
United States |
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